molecular formula C9H12N2O4 B13984676 2-Ethyl 5-methyl 1-amino-1h-pyrrole-2,5-dicarboxylate

2-Ethyl 5-methyl 1-amino-1h-pyrrole-2,5-dicarboxylate

Cat. No.: B13984676
M. Wt: 212.20 g/mol
InChI Key: WWDVLLPGIHACLO-UHFFFAOYSA-N
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Description

1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester typically involves multi-step organic reactions. Another approach involves the reaction of 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . This disruption of quorum sensing pathways leads to decreased bacterial virulence and enhanced antibiotic efficacy.

Comparison with Similar Compounds

  • Pyrrole-2,5-dicarboxylic acid
  • 3,4-Diethyl-1H-pyrrole-2,5-dicarboxylic acid
  • 3,4-Bis(ethoxycarbonyl)-1H-pyrrole-2,5-dicarboxylic acid

Uniqueness: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant sets it apart from other similar compounds .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-O-ethyl 5-O-methyl 1-aminopyrrole-2,5-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-3-15-9(13)7-5-4-6(11(7)10)8(12)14-2/h4-5H,3,10H2,1-2H3

InChI Key

WWDVLLPGIHACLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1N)C(=O)OC

Origin of Product

United States

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